Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
CAS No.: 81982-49-2
Cat. No.: VC8001903
Molecular Formula: C13H17F2NO2
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester - 81982-49-2](/images/structure/VC8001903.png)
Specification
CAS No. | 81982-49-2 |
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Molecular Formula | C13H17F2NO2 |
Molecular Weight | 257.28 g/mol |
IUPAC Name | ethyl 3-(benzylamino)-4,4-difluorobutanoate |
Standard InChI | InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3 |
Standard InChI Key | RUJOMJAYIUZHOA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is systematically named ethyl 4,4-difluoro-3-(benzylamino)butanoate under IUPAC guidelines. Alternative designations include 3-benzylamino-4,4-difluorobutanoic acid ethyl ester and 4,4-difluoro-3-[(phenylmethyl)amino]butanoic acid ethyl ester . These synonyms reflect variations in substituent naming conventions, particularly the use of "benzyl" versus "phenylmethyl" to describe the - group attached to the amino functionality.
Molecular Formula and Structural Features
The molecular formula confirms the presence of:
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A four-carbon butanoate ester chain ()
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Two fluorine atoms at the C4 position
The ester group () enhances solubility in organic solvents, while the difluoro and benzylamino moieties introduce steric and electronic effects that influence reactivity. Quantum mechanical calculations predict a twisted conformation around the C3–N bond due to partial double-bond character from resonance with the adjacent carbonyl group .
Synthesis and Manufacturing
Industrial Production Methods
NewCan Biotech Limited reports kilogram-scale production using a multi-step sequence involving:
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Alkylation of difluoroacetoacetate: Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) serves as a precursor, undergoing reductive amination with benzylamine to install the C3 amino group.
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Catalytic hydrogenation: The intermediate imine is reduced under pressure using palladium-on-carbon to yield the final product .
This route leverages cost-effective starting materials like ethyl difluoroacetate, which is hydrolyzed from 1,1,2,2-tetrafluoroethyl ether . Yields exceeding 90% are achievable with optimized reaction conditions, though purification via column chromatography remains necessary to isolate the product from byproducts such as unreacted benzylamine .
Laboratory-Scale Approaches
Academic protocols often employ Wittig condensations or Mitsunobu reactions to construct the carbon skeleton. For example, Dolence and Poulter demonstrated that fluorinated ketones like ethyl 4,4-difluoroacetoacetate can undergo alkylation with geranyl bromide, followed by decarboxylation, to generate structurally related intermediates. While these methods are less scalable, they offer flexibility for introducing diverse substituents at the C3 position.
Applications in Pharmaceutical and Biotechnological Research
Nucleoside Analog Synthesis
The compound’s primary application lies in synthesizing fluorinated nucleosides, which are critical for developing antiviral and antitumor agents. The benzylamino group serves as a protected amine, enabling selective deprotection during solid-phase oligonucleotide synthesis . For instance, incorporating this ester into phosphoramidite building blocks facilitates the production of modified DNA strands with enhanced nuclease resistance .
Enzyme Inhibition Studies
Preliminary studies suggest utility in designing ketohexokinase inhibitors, where the difluoro motif mimics transition states in enzymatic reactions. Substituted 3-azabicyclo[3.1.0]hexanes derived from this ester exhibit nanomolar affinity for ketohexokinase, a target in metabolic disorder therapeutics .
Physicochemical Properties and Stability
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1745 cm (ester C=O stretch) and 1650 cm (amide C=O stretch) confirm the ester and benzylamino groups .
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: Signals at δ 1.25 ppm (triplet, ), δ 4.15 ppm (quartet, ), and δ 7.3 ppm (multiplet, aromatic protons) align with expected structural features .
Thermal Stability
While specific data for this compound are scarce, analogous esters like ethyl 4-phenoxybutanoate (CAS 2364-59-2) exhibit boiling points near 307°C , suggesting comparable thermal resilience. The difluoro groups likely reduce melting points relative to non-fluorinated analogs due to disrupted crystal lattice formation .
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